molecular formula C20H33N5O B7158866 N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7158866
M. Wt: 359.5 g/mol
InChI Key: WOWCMKPJSBOMRT-UHFFFAOYSA-N
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Description

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a piperazine ring, making it a versatile molecule for chemical modifications and interactions.

Properties

IUPAC Name

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c1-17(16-24-12-10-23(2)11-13-24)22-20(26)25-8-5-18(6-9-25)14-19-4-3-7-21-15-19/h3-4,7,15,17-18H,5-6,8-14,16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCMKPJSBOMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)NC(=O)N2CCC(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, pyridine, and piperazine derivatives, such as:

  • N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-2-ylmethyl)piperidine-1-carboxamide
  • N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-4-ylmethyl)piperidine-1-carboxamide

Uniqueness

What sets N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide apart is its specific arrangement of functional groups, which can result in unique reactivity and interactions. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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